4-butyl-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Overview
Description
4-butyl-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of the butyl group and the dimethoxyphenyl moiety in its structure potentially enhances its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-butylbenzenesulfonyl chloride with 3,4-dimethoxyaniline under basic conditions to form the desired sulfonamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(3,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-butyl-N-(3,4-dimethoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-butyl-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that the enzyme regulates. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase is overexpressed or dysregulated .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Lacks the dimethoxyphenyl group, which may result in different biological activity and specificity.
4-butylbenzenesulfonamide: Similar structure but without the dimethoxyphenyl group, potentially less effective as an enzyme inhibitor.
3,4-dimethoxybenzenesulfonamide: Contains the dimethoxyphenyl group but lacks the butyl group, which may alter its pharmacokinetic properties.
Uniqueness
4-butyl-N-(3,4-dimethoxyphenyl)benzenesulfonamide is unique due to the presence of both the butyl and dimethoxyphenyl groups, which contribute to its enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
4-butyl-N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-4-5-6-14-7-10-16(11-8-14)24(20,21)19-15-9-12-17(22-2)18(13-15)23-3/h7-13,19H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNWZNTFBEUAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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